molecular formula C11H17NOS B1614221 Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine CAS No. 916790-87-9

Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine

Cat. No. B1614221
M. Wt: 211.33 g/mol
InChI Key: DBLNZQVTWSJQDY-UHFFFAOYSA-N
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Description

“Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine” is an organic compound with the molecular formula C11H17NOS and a molecular weight of 211.32 g/mol . It is also known by other names such as “methyl 4-thiophen-2-yl oxan-4-yl methyl amine” and “n-methyl-4-thien-2-yltetrahydro-2h-pyran-4-yl methylamine” among others .


Molecular Structure Analysis

The InChI Key of “Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine” is DBLNZQVTWSJQDY-UHFFFAOYSA-N . The SMILES representation is CNCC1(CCOCC1)C1=CC=CS1 .

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives play a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors

In industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Nonsteroidal Anti-Inflammatory Drug

Suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Dental Anesthetic

Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Synthesis of Thiophene Derivatives

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

High-Contrast Electrochromic Devices

Tris(4-(thiophen-2-yl)phenyl)amine- and dithienylpyrrole-based copolymers were electropolymerized on ITO electrode by applying constant potentials of 1.0, 1.1, and 1.2 V . Spectroelectrochemical investigations revealed that these films displayed more color changes than other films . These copolymers have been applied in high-contrast electrochromic devices .

Light-Emitting Diodes

Functional conjugated polymers, including thiophene derivatives, have been used in light-emitting diodes .

Catalysts

Thiophene derivatives have been used as catalysts in various chemical reactions .

Sensors

Thiophene derivatives have been used in the development of various sensors .

Displays

Thiophene derivatives have been used in the development of various display technologies .

Energy-Saving Windows

Thiophene derivatives have been used in the development of energy-saving windows .

properties

IUPAC Name

N-methyl-1-(4-thiophen-2-yloxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-12-9-11(4-6-13-7-5-11)10-3-2-8-14-10/h2-3,8,12H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLNZQVTWSJQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CCOCC1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640376
Record name N-Methyl-1-[4-(thiophen-2-yl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine

CAS RN

916790-87-9
Record name N-Methyl-1-[4-(thiophen-2-yl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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